molecular formula C23H30N2O4S B3520220 2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide

2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B3520220
M. Wt: 430.6 g/mol
InChI Key: NYTYACIWVMJXNW-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the sulfonation of 2,4,6-trimethylbenzene, followed by the introduction of the morpholin-4-yl-2-oxoethyl and phenylethyl groups through nucleophilic substitution reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of solvents and catalysts. Continuous flow reactors and automated synthesis platforms are commonly employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzene ring or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    N-(2-phenylethyl)benzenesulfonamide: Lacks the morpholin-4-yl-2-oxoethyl group but shares structural similarities.

    2,4,6-trimethylbenzenesulfonamide: Similar core structure but different substituents.

Uniqueness

2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, potentially leading to unique applications in research and industry.

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18-15-19(2)23(20(3)16-18)30(27,28)25(10-9-21-7-5-4-6-8-21)17-22(26)24-11-13-29-14-12-24/h4-8,15-16H,9-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTYACIWVMJXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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